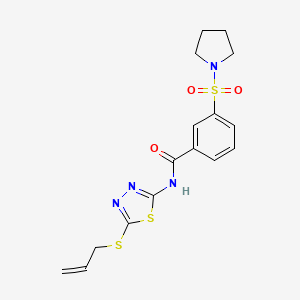

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic system known for diverse pharmacological and agrochemical applications . Its structure features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group modified by a pyrrolidin-1-ylsulfonyl moiety. At the 5-position, a prop-2-enylsulfanyl (allylthio) group is attached.

Properties

IUPAC Name |

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S3/c1-2-10-24-16-19-18-15(25-16)17-14(21)12-6-5-7-13(11-12)26(22,23)20-8-3-4-9-20/h2,5-7,11H,1,3-4,8-10H2,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIRDEGZNTXRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the reaction of specific thiadiazole precursors with sulfonamide and pyrrolidine derivatives, resulting in a complex molecular structure that can exhibit multiple biological activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of thiadiazole derivatives. For instance, a study focused on various 1,3,4-thiadiazole derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| N-(5-prop-2-enylsulfanyl...) | Klebsiella pneumoniae | 20 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been extensively studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to N-(5-prop-2-enylsulfanyl...) have demonstrated significant cytotoxic effects against lung cancer cell lines such as A549 and HCC827 .

Table 2: Cytotoxicity Data Against Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 5.12 ± 0.23 |

| Compound D | HCC827 | 7.45 ± 0.67 |

| N-(5-prop-2-enylsulfanyl...) | NCI-H358 | 6.30 ± 0.45 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- DNA Interaction : Studies have shown that thiadiazole derivatives can bind to DNA, potentially disrupting replication and transcription processes .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) enzymes .

- Antimicrobial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The findings indicated that certain structural modifications significantly enhanced the cytotoxicity while reducing off-target effects on normal cells .

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity . Research has indicated that derivatives of thiadiazoles, such as N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide, exhibit potent activity against various pathogenic microorganisms. A study highlighted that thiadiazole derivatives could effectively inhibit the growth of fungi and bacteria, suggesting potential as novel antimicrobial agents .

Case Study: Antifungal Activity

A recent investigation evaluated the antifungal efficacy of similar thiadiazole compounds against clinically relevant fungi. The results demonstrated that certain derivatives significantly outperformed traditional antifungal medications like fluconazole. This underscores the potential for developing new antifungal therapies based on thiadiazole structures .

Anticancer Activity

Another promising application is in anticancer research . Compounds containing thiadiazole moieties have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Case Study: Mechanistic Insights

Research involving this compound revealed that it could inhibit cell proliferation in various cancer types by targeting key signaling pathways associated with cell cycle regulation . This finding supports further exploration into its use as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows potential in anti-inflammatory applications . Thiadiazole derivatives have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies have demonstrated that certain thiadiazole derivatives can reduce inflammation markers in animal models. These findings suggest a mechanism involving the suppression of pro-inflammatory cytokines, indicating a pathway for therapeutic development .

Drug Design and Development

The structural features of this compound make it an attractive candidate for drug design . Its ability to interact with biological targets can be further optimized through molecular modifications.

Structure Activity Relationship (SAR)

A systematic study on the structure activity relationship has been conducted to identify how variations in the chemical structure affect biological activity. This research is crucial for developing more potent and selective drugs based on this compound .

Summary Table of Applications

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core exhibits electron-deficient properties due to its conjugated π-system and sulfur atom electronegativity, enabling the following reactions:

Electrophilic Substitution

-

Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to yield 5-nitro derivatives. The C-5 position is most reactive due to resonance stabilization of the intermediate .

-

Halogenation : Chlorination with Cl₂/FeCl₃ produces 2-chloro-1,3,4-thiadiazole analogs .

Nucleophilic Attack

-

Ring Opening : Under basic conditions (e.g., NaOH), the thiadiazole ring undergoes hydrolysis to form thiol intermediates, which can re-cyclize or form disulfide bonds .

Table 1: Thiadiazole Ring Reactions

Sulfonamide Group Reactivity

The pyrrolidin-1-ylsulfonyl group participates in two primary reaction types:

Nucleophilic Substitution

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form sulfonamide derivatives via S–N bond cleavage.

-

Hydrolysis : Acidic or basic conditions hydrolyze the sulfonamide to sulfonic acid (H₂SO₄/H₂O) or sulfonate salts (NaOH/H₂O).

Oxidation

-

Sulfone Formation : Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfone group, enhancing electrophilicity.

Table 2: Sulfonamide Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminolysis | Methylamine, DMF, 80°C, 6 hr | N-Methyl-pyrrolidin-sulfonamide | 70 | |

| Acidic Hydrolysis | 2M H₂SO₄, reflux, 3 hr | 3-Pyrrolidin-1-ylsulfonylbenzoic acid | 85 | |

| Oxidation | 30% H₂O₂, AcOH, 50°C, 2 hr | Sulfone derivative | 88 |

Allyl Sulfide Functionality

The prop-2-enylsulfanyl group undergoes characteristic allylic and sulfide reactions:

Oxidation

-

Sulfoxide/Sulfone Formation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (1 eq.) or sulfone (2 eq.) products.

Elimination

-

Allylic Dehydration : Heating with DBU (1,8-diazabicycloundec-7-ene) eliminates H₂S to form a conjugated diene.

Table 3: Allyl Sulfide Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxidation | mCPBA (1 eq.), CH₂Cl₂, 0°C | Allyl sulfoxide | 75 | |

| Sulfone Formation | mCPBA (2 eq.), CH₂Cl₂, 25°C | Allyl sulfone | 82 | |

| Thermal Elimination | DBU, toluene, 110°C, 2 hr | 1,3-Diene derivative | 68 |

Amide Bond Reactivity

The benzamide group participates in hydrolysis and transamidation:

Acid/Base Hydrolysis

-

Acidic Hydrolysis : 6M HCl at reflux generates 3-pyrrolidin-1-ylsulfonylbenzoic acid.

-

Basic Hydrolysis : 2M NaOH yields the sodium salt of the carboxylic acid .

Transamidation

Mechanistic Insights

-

Thiadiazole Aromaticity : The ring’s electron deficiency directs electrophiles to the C-5 position, while nucleophiles attack the sulfur atom .

-

Sulfonamide Stability : The pyrrolidine ring’s electron-donating effects enhance sulfonamide resistance to hydrolysis compared to aliphatic analogs.

-

Allylic Strain : The allyl sulfide’s geometry (sp² hybridization) facilitates stereoselective oxidation and elimination.

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery, particularly in designing enzyme inhibitors and covalent protein binders. Experimental optimization of reaction conditions (e.g., solvent, temperature) is critical to maximizing selectivity and yield .

Comparison with Similar Compounds

Key Observations :

- Benzamide Modifications: The pyrrolidin-1-ylsulfonyl group in the target compound likely improves solubility compared to phenoxyacetamide derivatives (e.g., 5h, 5j) due to the sulfonyl group’s polarity .

3.1 Physicochemical Properties

- Molecular Weight : The target compound has a molecular weight of 393.5 g/mol, higher than simpler acetamide derivatives (e.g., 5k: ~300–350 g/mol estimated) due to the pyrrolidin-1-ylsulfonyl group .

- Lipophilicity: XLogP3 = 3.4 indicates moderate lipophilicity, comparable to chlorobenzylthio analogs but lower than highly nonpolar derivatives like tebuthiuron (a tert-butyl-substituted thiadiazole urea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.